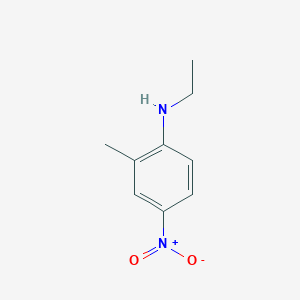

N-ethyl-2-methyl-4-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

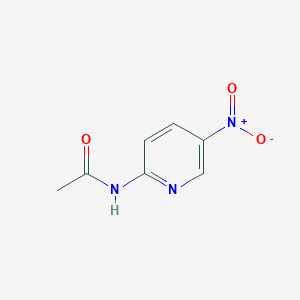

N-ethyl-2-methyl-4-nitroaniline (NEMNA) is a chemical compound used in various scientific research applications. It is a yellow crystalline solid and is also known as 4-Nitro-N-ethyl-m-toluidine. NEMNA is mainly used in the synthesis of dyes and organic pigments. It is also used in the production of photographic chemicals and as an intermediate in the manufacture of pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

1. Use in Energetic Material Stabilization

N-ethyl-2-methyl-4-nitroaniline has been studied for its role in stabilizing energetic materials. Research on binary mixtures involving N-ethyl-4-nitroaniline (a close derivative) with other stabilizers like diphenylamine and ethyl centralite shows its potential in maintaining the stability of energetic compounds. Differential Scanning Calorimeter (DSC) studies have been instrumental in understanding the phase diagrams of these mixtures, suggesting eutectic behaviors and aiding in the prediction of solubility correlations (Trache et al., 2013).

2. Solubility and Solvation Studies

The solubility of 2-methyl-4-nitroaniline in various solvent mixtures, such as ethyl acetate combined with alcohols, has been thoroughly investigated. These studies are crucial for understanding the physicochemical properties and preferential solvation behaviors of the compound. For instance, the inverse Kirkwood-Buff integrals (IKBI) method has been used to derive preferential solvation parameters, providing insight into the interactions of 2-methyl-4-nitroaniline with different solvent environments (Li et al., 2017).

3. Synthesis and Application in Propellants

In the field of propellants, the synthesis of new stabilizers for N-methyl-P-nitroaniline derivatives (closely related to N-ethyl-2-methyl-4-nitroaniline) has been explored to enhance solubility and stability in composite modified double base (CMDB) propellants. The research includes theoretical simulations and experimental studies, indicating improved stability with increased carbon chain length of substitution groups (Tang et al., 2017).

4. Spectrophotometric Applications

N-ethyl-2-methyl-4-nitroaniline and its derivatives find applications in spectrophotometric analysis. For example, 2-methyl-4-nitroaniline has been used as a spectrophotometric reagent for the determination of ethinylestradiol in pharmaceutical formulations. This application leverages the absorbance measurements of reaction products from diazotized nitroaniline and the analyte (Teixeira et al., 2011).

5. Role in Synthesis of Insensitive Explosives

N-Methyl-4-nitroaniline, a compound similar to N-ethyl-2-methyl-4-nitroaniline, is used in the synthesis of insensitive explosives. It serves as an additive to lower the melting temperature of energetic materials. This chemical is also used as an intermediate in various applications, such as in the synthesis of dyes, antioxidants, and pharmaceuticals (Viswanath et al., 2018).

Eigenschaften

CAS-Nummer |

88374-25-8 |

|---|---|

Produktname |

N-ethyl-2-methyl-4-nitroaniline |

Molekularformel |

C9H12N2O2 |

Molekulargewicht |

180.2 g/mol |

IUPAC-Name |

N-ethyl-2-methyl-4-nitroaniline |

InChI |

InChI=1S/C9H12N2O2/c1-3-10-9-5-4-8(11(12)13)6-7(9)2/h4-6,10H,3H2,1-2H3 |

InChI-Schlüssel |

AIZFIOAJOLYZST-UHFFFAOYSA-N |

SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])C |

Kanonische SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])C |

Andere CAS-Nummern |

88374-25-8 |

Physikalische Beschreibung |

N-ethyl-2-methyl-4-nitroaniline is a purple-black crystalline solid. (NTP, 1992) |

Löslichkeit |

less than 1 mg/mL at 68° F (NTP, 1992) |

Herkunft des Produkts |

United States |

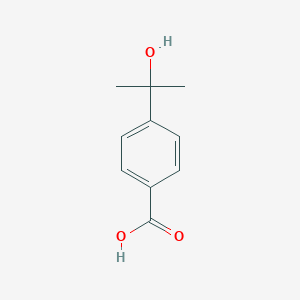

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)